tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
Overview
Description
tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate typically involves the reaction of ®-(2-amino-1-(2-methoxyphenyl)ethyl)amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amine functionality .
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process involves the same reagents and conditions but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidized products.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Free Amine: Obtained by deprotection of the Boc group.
Reduced Amine: Formed by reduction reactions.
Oxidized Products: Various oxidized derivatives can be formed under specific conditions.
Scientific Research Applications
tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate involves the protection of the amine group. The Boc group is introduced to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): A protecting group removed under basic conditions.
Uniqueness
tert-Butyl ®-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability. The presence of the methoxyphenyl group adds additional functionality, making it suitable for specialized applications in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-amino-1-(2-methoxyphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGUFKAOUIENK-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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